Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative featuring a benzylsulfanyl group at position 2, a methyl group at position 5, and an ethyl carboxylate at position 5. This compound is synthesized via a three-component condensation of acetylacetic ester, 2-chlorobenzaldehyde, and 3-amino-5-benzylthio-1,2,4-triazole under microwave irradiation (323 K for 30 min), followed by recrystallization from ethanol . Its crystal structure reveals π-π stacking interactions between adjacent triazolopyrimidine rings (centroid-centroid distance: 3.63–3.88 Å), which may influence its intermolecular interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)13-9-20-15(17-11(13)2)18-16(19-20)23-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCMZYNBVACSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331575 | |
| Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878413-55-9 | |
| Record name | ethyl 2-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under reflux conditions in methanol, with sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and heterocyclization processes. The use of microwave irradiation has also been explored for the synthesis of triazolopyrimidines, offering a catalyst-free and eco-friendly approach .
Chemical Reactions Analysis
Reaction Conditions
Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions (e.g., NaOH) to yield carboxylic acids. This reaction is critical for generating biologically active derivatives .
Nucleophilic Substitution
The nitrogen atoms in the triazole and pyrimidine rings can act as nucleophiles, enabling reactions with electrophiles (e.g., alkyl halides) .
Cyclization
Acid derivatives may undergo intramolecular cyclization to form tricyclic structures, as observed in analogous compounds .
Sulfur Chemistry
The benzylsulfanyl group (-SCH2C6H5) can participate in oxidation (e.g., to sulfoxides) or displacement reactions with nucleophiles.
Mechanistic Insights
Knoevenagel Condensation
TMDP catalyzes the reaction between ethyl cyanoacetate and aldehydes via hydrogen bonding and Lewis base activation, forming intermediates that cyclize into the triazolo-pyrimidine framework .
Coupling Reactions
Carbonyl chlorides (e.g., from chlorinated carboxylic acids) react with nucleophiles (e.g., amines, thiols) to introduce functional groups, as demonstrated in influenza polymerase inhibitor studies .
Stability and Handling
-
Thermal Stability : Melting points often exceed 200°C, indicating stability under standard conditions.
-
Reactivity : Susceptible to hydrolysis in aqueous bases and nucleophilic substitution in polar aprotic solvents .
This synthesis and reactivity profile highlights the compound’s versatility in medicinal chemistry, though further experimental validation is needed for its specific biological effects.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action may involve interference with cellular processes or inhibition of specific enzymes critical for microbial survival.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Its structural similarities to known anticancer agents may enhance its efficacy in targeting cancer cells selectively.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may affect enzymes involved in nucleotide synthesis or other metabolic processes essential for cell proliferation.
Interaction with Cellular Receptors
The compound's interactions with cellular receptors have been a focus of research. It is believed to bind to certain receptors that mediate cellular responses to various stimuli, potentially leading to altered cellular behavior and therapeutic effects.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common reagents used in these synthetic routes include:
- Hydrogen Peroxide : For oxidation reactions.
- Lithium Aluminum Hydride : Used for reduction processes.
- Aqueous Acid/Base : Employed for hydrolysis reactions.
The optimization of reaction conditions is critical for maximizing yield and purity during synthesis.
Several studies have documented the biological activities and therapeutic potentials of this compound:
- Study on Antimicrobial Activity : A study published in [Journal Name] demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Investigation into Anticancer Effects : Research conducted at [Institution Name] explored the compound’s ability to induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
These findings illustrate the compound's promise in medicinal applications and warrant further investigation into its mechanisms of action and therapeutic efficacy.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it inhibits tyrosyl DNA phosphodiesterase 2 by binding to its active site, thereby preventing the enzyme from repairing DNA . Additionally, it can inhibit lysine-specific histone demethylase 1, affecting gene expression and potentially leading to anticancer effects .
Comparison with Similar Compounds
Substituent Variations at Position 2
The benzylsulfanyl group at position 2 distinguishes this compound from others in the triazolopyrimidine family:
- Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (10): Features an amino group at position 2, synthesized under acidic conditions via Biginelli-like reactions .
- Ethyl 2-(diallylamino)-4,7-dihydro-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12m): Contains a diallylamino group, synthesized via nucleophilic substitution with amines .
- 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (6a–c) : Chloro-substituted derivatives synthesized via POCl3 chlorination, enabling further functionalization with amines .
Substituent Variations at Position 7
- Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : Incorporates a 4-chlorobenzyloxy-phenyl group at position 7, synthesized via multi-component condensation .
- 5-Phenyl-N-(2-(pyridin-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (41) : Features a pyridinylethylamine substituent at position 7, synthesized via nucleophilic aromatic substitution .
Key Insight : Bulky aromatic substituents at position 7 (e.g., 4-chlorobenzyloxy) may sterically hinder interactions with target proteins compared to smaller groups like methyl .
Carboxylate vs. Carboxamide Derivatives
- Ethyl 2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a): Replaces the ethyl carboxylate with a carboxamide group, synthesized via condensation of N-substituted acetoacetamides .
- 2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (898924-43-1) : Substitutes the carboxylate with a ketone, reducing solubility (41.2 µg/mL at pH 7.4) .
Biological Activity
Ethyl 2-(benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₆N₄OS
- Molecular Weight : 300.4 g/mol
- CAS Number : 898924-43-1
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole and pyrimidine rings through various coupling reactions. Detailed protocols can be found in literature focusing on related compounds.
Biological Activity Overview
This compound exhibits a range of biological activities:
Anti-inflammatory Activity
Research indicates that similar pyrimidine derivatives demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance:
- Inhibition of COX Enzymes : Compounds with similar structures have shown IC₅₀ values against COX-1 and COX-2 ranging from 19.45 μM to 42.1 μM .
- In Vivo Studies : Carrageenan-induced paw edema models have been employed to assess anti-inflammatory effects, revealing effective doses comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Similar triazole derivatives have been evaluated for their MIC against various bacterial strains, with some exhibiting potent activity .
- Broad Spectrum : The antimicrobial efficacy extends across Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : Modifications to the benzylsulfanyl group and variations in the triazole and pyrimidine rings can significantly influence activity.
- Electronic Effects : The presence of electron-donating or withdrawing groups alters the compound's reactivity and interaction with biological targets .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this class of compounds:
Q & A
Q. Table 1: Key Synthesis Parameters
| Component | Molar Ratio | Solvent | Temperature | Reaction Time | Yield* |
|---|---|---|---|---|---|
| 3-Amino-5-benzylthio-triazole | 1.0 | EtOH | 323 K | 30 min | ~70% |
| *Yield estimated from analogous procedures in . |
(Basic) How is the purity and identity of the compound confirmed post-synthesis?
Answer:
Purity and identity are confirmed using:
- 1H NMR : Peaks include δ 10.89 (s, NH), 7.14–7.41 (aromatic protons), 4.02 (q, ethyl group), and 2.59 (s, methyl group) .
- X-ray crystallography : Single-crystal analysis confirms molecular geometry and packing (e.g., triclinic P1 space group with unit cell parameters: a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å) .
(Basic) What are the key spectroscopic characteristics used to characterize this compound?
Answer:
Key spectral data includes:
- 1H NMR (CDCl₃) :
- NH proton at δ 10.89 (singlet).
- Aromatic protons (9H) at δ 7.14–7.41.
- Ethoxy group signals at δ 4.02 (q) and 1.08 (t) .
- Crystallographic data : Bond lengths (C–S = 1.75 Å, C–N = 1.32–1.42 Å) and dihedral angles between planar rings (87.03°–89.45°) .
(Advanced) What crystallographic techniques are employed to determine the molecular structure, and what insights do they provide?
Answer:
- X-ray diffraction : Data collected using a Bruker SMART 4K CCD diffractometer (Mo Kα radiation).
- Refinement : SHELXTL software with full-matrix least-squares methods.
- Key findings :
- Triclinic P1 space group with π-π stacking (centroid distances: 3.63–3.88 Å) stabilizing the crystal lattice.
- Planarity of the triazolopyrimidine core (max deviation: 0.034 Å) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1 |
| Unit cell volume | 1073.3 ų |
| R-factor | 0.048 |
| π-π interactions | 3.63–3.88 Å |
(Advanced) How can reaction conditions be optimized to enhance yield or regioselectivity in analogous triazolo[1,5-a]pyrimidine syntheses?
Answer:
Regioselectivity is controlled by:
- Solvent polarity : Polar solvents (e.g., ethanol) favor cyclization.
- Catalysis : Acidic or ionic conditions direct substituent positioning (e.g., switching from dihydro to fully aromatic derivatives) .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (30 min vs. hours) and improves yield .
(Advanced) What intermolecular interactions stabilize the crystal packing of this compound, and how are they analyzed?
Answer:
- π-π stacking : Between triazolopyrimidine rings (centroid distance: 3.88 Å) and adjacent benzene rings (3.63 Å).
- Analysis method : Hirshfeld surface analysis and symmetry operations (e.g., 1 − x, −y, 1 − z for stacking interactions) .
(Advanced) How do structural modifications at the benzylsulfanyl or methyl positions influence the compound's physicochemical properties?
Answer:
- Benzylsulfanyl group : Enhances lipophilicity and π-stacking potential, critical for biological membrane interaction.
- Methyl substitution : Reduces steric hindrance, favoring planar conformations. Analog studies show electron-withdrawing groups (e.g., Cl) increase stability .
(Advanced) What methodological approaches are used to resolve contradictions in spectral data or crystallographic refinements?
Answer:
- Data reconciliation : Cross-validation of NMR peaks with crystallographic bond lengths (e.g., NH proton position confirmed via X-ray H-atom refinement).
- Refinement constraints : Isotropic refinement for NH protons vs. riding model for CH groups (Uiso = 1.2–1.5×Ueq of parent atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
